3-methoxy-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide

Descripción

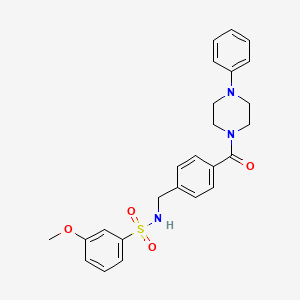

3-Methoxy-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide (CAS: 690245-63-7, molecular formula: C₂₅H₂₇N₃O₄S) is a benzenesulfonamide derivative featuring a methoxy group at the 3-position of the benzene ring and a 4-phenylpiperazine moiety linked via a carbonyl group to a benzylamine spacer (). This compound belongs to a class of molecules designed for targeting enzymes such as carbonic anhydrases (CAs) or receptors like dopamine and serotonin, given the structural relevance of piperazine and sulfonamide groups in medicinal chemistry .

Propiedades

IUPAC Name |

3-methoxy-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4S/c1-32-23-8-5-9-24(18-23)33(30,31)26-19-20-10-12-21(13-11-20)25(29)28-16-14-27(15-17-28)22-6-3-2-4-7-22/h2-13,18,26H,14-17,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXGSBAAWWQLDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include the optimization of reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-methoxy-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Aplicaciones Científicas De Investigación

3-methoxy-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-methoxy-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

4-(4-Phenylpiperazine-1-Carbonyl)Benzenesulfonamide (8d)

- Structure : Lacks the methoxy group and benzyl spacer present in the parent compound.

- Activity : Exhibits potent inhibition of Vibrio cholerae carbonic anhydrase (VchCAα) with a Ki of 47.0 nM , attributed to the direct attachment of the phenylpiperazine group to the benzenesulfonamide core .

- Key Difference : Removal of the methoxy group and benzylamine linker reduces steric bulk, enhancing binding efficiency to VchCAα.

4-(4-Benzylpiperazine-1-Carbonyl)Benzenesulfonamide (8a)

N-Methyl-3-(4-Phenylpiperazine-1-Carbonyl)Benzenesulfonamide

- Structure : Substitutes the methoxy group with a methyl group at the 3-position.

Analogues with Modified Sulfonamide Substituents

N-(4-Butylphenyl)-3-(4-(2-Chlorophenyl)Piperazine-1-Carbonyl)-4-Methylbenzenesulfonamide

3-Fluoro-N-(3-(4-(4-Methoxyphenyl)Piperazine-1-Carbonyl)Phenyl)Benzenesulfonamide

- Structure : Replaces methoxy with a fluorine atom and introduces a second methoxyphenyl group on piperazine.

- Impact : Fluorine increases metabolic stability, and the additional methoxy group may enhance π-π interactions with aromatic residues in enzyme active sites .

Compounds with Alternative Heterocyclic Cores

5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-Thiones

4-(3-(4-Hydroxyphenyl)-5-Aryl-Pyrazolin-1-yl)Benzenesulfonamides

- Structure : Substitutes the piperazine moiety with a pyrazoline ring.

- Activity : Demonstrates cytotoxicity against cancer cell lines (IC₅₀: 12–45 µM) via tubulin polymerization inhibition, a mechanism distinct from CA or receptor modulation .

Comparative Data Table

| Compound Name | Key Structural Features | Target/Activity | Potency (Ki/IC₅₀/MIC) | Evidence ID |

|---|---|---|---|---|

| 3-Methoxy-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide | Methoxy, benzyl-piperazine-carbonyl linker | Carbonic anhydrase inhibition | Not reported | [1], [9] |

| 4-(4-Phenylpiperazine-1-carbonyl)benzenesulfonamide (8d) | Direct piperazine-carbonyl linkage | VchCAα inhibition | 47.0 nM | [9] |

| 4-(4-Benzylpiperazine-1-carbonyl)benzenesulfonamide (8a) | Methylene spacer between piperazine and phenyl | VchCAα inhibition | 470 nM | [9] |

| N-(4-butylphenyl)-3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide | Chlorophenyl-piperazine, butylphenyl group | Dopamine D3 receptor binding | ~120 nM (estimated) | [13] |

| 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones | Triazole-thione core | Antifungal activity | 8–32 µg/mL | [2] |

Key Research Findings

Piperazine Positioning : Direct attachment of 4-phenylpiperazine to the benzenesulfonamide core (as in 8d) maximizes target engagement, while spacers (e.g., benzyl in 8a) reduce potency due to conformational flexibility .

Substituent Effects : Electron-donating groups (e.g., methoxy) enhance binding to CA isoforms, whereas halogens (e.g., Cl, F) improve selectivity for neurotransmitter receptors .

Heterocyclic Replacements : Triazole-thiones and pyrazolines introduce divergent biological activities, underscoring the sulfonamide scaffold’s versatility in drug design .

Actividad Biológica

The compound 3-methoxy-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group, a piperazine moiety, and a benzenesulfonamide functional group, which contribute to its biological properties.

Research indicates that sulfonamides like this compound may exert their effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Sulfonamides can inhibit the activity of certain enzymes involved in the synthesis of folate, a critical nutrient for bacterial growth. This mechanism is similar to that of traditional antibiotics.

- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, potentially influencing neurological pathways and behavior.

Pharmacological Studies

Recent studies have focused on the dual orexin receptor agonist activity of related arylsulfonamides. These compounds have been shown to modulate wakefulness and have implications for treating sleep disorders such as narcolepsy. For instance, compounds with similar structures demonstrated EC50 values in the nanomolar range at orexin receptors, indicating potent activity .

Case Studies

- Orexin Receptor Agonism : A study highlighted the synthesis of various arylsulfonamides and their effects on orexin receptors. The compound exhibited significant agonistic activity at both OX1R and OX2R receptors, with an EC50 of 107 nM for OX2R and 235 nM for OX1R .

- Antimicrobial Activity : In vitro studies have shown that sulfonamide derivatives possess antimicrobial properties against a range of bacterial strains. This activity is attributed to their ability to interfere with bacterial folate synthesis pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Key observations include:

- Substituent Variations : Alterations in the piperazine ring or the introduction of different substituents on the benzene rings can significantly affect potency and selectivity towards specific receptors.

- Functional Group Influence : The presence of methoxy and sulfonamide groups enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Data Table: Biological Activity Summary

Q & A

Q. Table 2. Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 45 | Preferred for stock |

| PBS (pH 7.4) | 0.3 | Requires co-solvents |

| Ethanol | 12 | Limited for in vivo use |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.